molecular formula C26H23N5O5 B3356010 N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide CAS No. 64611-92-3

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide

Cat. No.: B3356010
CAS No.: 64611-92-3
M. Wt: 485.5 g/mol
InChI Key: VJLXPIHJIADFRF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a structurally complex azo-oxadiazole hybrid compound. Its core consists of a butyramide backbone with a 3-oxo group and a 2,4-dimethoxyphenyl substituent. The azo linkage (-N=N-) connects this moiety to a phenyl ring bearing a 1,2,4-oxadiazole group, which is further substituted with a phenyl ring.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-16(32)23(25(33)27-21-14-13-18(34-2)15-22(21)35-3)30-29-20-12-8-7-11-19(20)26-28-24(31-36-26)17-9-5-4-6-10-17/h4-15,23H,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXPIHJIADFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867086
Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64611-92-3
Record name N-(2,4-Dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-(2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)diazenyl)-
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-
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Record name N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]azo]butyramide
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Preparation Methods

The synthesis of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The azo group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Backbone Substituents Key Functional Groups References
Target Compound Butyramide 2,4-Dimethoxyphenyl, Phenyl-oxadiazole Azo, Oxadiazole, Methoxy
2,2'-[(3,3'-Dichlorobiphenyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] Bis-butyramide Dichlorobiphenyl, Chloro-dimethoxyphenyl Azo, Chloro, Methoxy
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl Methoxy, Amide
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Thioacetic acid 2,4-Dimethoxyphenyl, Triazole Thioether, Triazole

Key Observations :

  • Azo vs.
  • Oxadiazole vs. Triazole : The phenyl-1,2,4-oxadiazole in the target compound may exhibit stronger π-π stacking interactions than triazole derivatives, influencing solubility and bioactivity .
  • Methoxy Positioning : The 2,4-dimethoxy substitution on the phenyl ring differs from Rip-B’s 3,4-dimethoxy group, which could alter electronic effects and steric hindrance .

Key Observations :

  • The target compound’s synthesis likely requires longer reaction times (16–18 hours) due to the complexity of coupling the oxadiazole and azo groups, whereas Rip-B is synthesized rapidly (30 minutes) via straightforward amidation .
  • Yields for oxadiazole-containing compounds are often lower than simpler amides, as seen in the unspecified yields for the target analog compared to Rip-B’s 80% yield .

Biological Activity

N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various functional groups, which may contribute to its pharmacological properties. In this article, we explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N5O5C_{26}H_{23}N_{5}O_{5} with a molecular weight of 485.50 g/mol. The compound contains multiple aromatic rings and functional groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC26H23N5O5
Molecular Weight485.50 g/mol
CAS Number64611-92-3
SMILESCC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Study on Anticancer Effects

In a study examining the anticancer effects of similar compounds, it was found that certain oxadiazole derivatives led to a significant reduction in tumor size in animal models. These compounds were administered at varying doses with observed IC50 values indicating effective inhibition of cancer cell lines .

Cytotoxicity Testing

Another investigation assessed the cytotoxicity of this compound using MTT assays. The results demonstrated a dose-dependent decrease in cell viability across different cancer cell lines, suggesting potential for therapeutic applications .

Q & A

Basic: What are the critical synthetic steps for preparing N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide?

Answer:
The synthesis involves a multi-step route:

  • Step 1: Preparation of the oxadiazole precursor (e.g., 3-phenyl-1,2,4-oxadiazole) via cyclization of nitrile derivatives under reflux with hydroxylamine .
  • Step 2: Azo coupling between the oxadiazole-containing aniline derivative and a β-ketoamide intermediate. This requires diazotization under acidic conditions (0–5°C) followed by coupling in a polar aprotic solvent (e.g., DMF) .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be systematically optimized for improved yield and purity during azo coupling?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables like temperature (−10°C vs. RT), solvent polarity (DMF vs. THF), and stoichiometry (molar ratios of diazonium salt to coupling partner) .
  • Flow Chemistry: Continuous flow systems enhance mixing efficiency and reduce side reactions (e.g., diazonium salt decomposition) .
  • Catalyst Screening: Transition metals (e.g., Cu(I)) or mild bases (e.g., NaHCO₃) can accelerate coupling while minimizing byproducts .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the azo (−N=N−), oxadiazole (C=N−O), and methoxyphenyl (OCH₃) groups. Discrepancies in integration ratios signal impurities .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the azo bond) .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1400 cm⁻¹) stretches .

Advanced: How does the azo linkage influence the compound’s spectroscopic properties and photostability?

Answer:

  • UV-Vis Spectroscopy: The azo group absorbs strongly in the visible range (λmax ~400–500 nm), with shifts depending on substituent electron-donating/withdrawing effects .
  • Photostability: Azo bonds undergo cis-trans isomerization under UV light. Stability can be enhanced by introducing steric hindrance (e.g., ortho-substituted phenyl groups) or electron-withdrawing substituents .

Advanced: What strategies address low yields in coupling reactions involving oxadiazole moieties?

Answer:

  • Pre-activation: Protect reactive sites on the oxadiazole (e.g., Boc protection for NH groups) to prevent undesired side reactions .
  • Solvent Optimization: Use mixed solvents (e.g., DCM:MeOH 9:1) to balance solubility and reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve homogeneity, particularly for thermally sensitive intermediates .

Basic: Which functional groups are critical for the compound’s potential bioactivity?

Answer:

  • Oxadiazole Ring: Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Azo Linkage: May act as a redox-active group, contributing to pro-drug activation mechanisms .
  • Methoxyphenyl Groups: Improve lipophilicity and membrane permeability .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Assay Standardization: Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO tolerance thresholds) .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Computational Modeling: Perform molecular docking to assess binding consistency across reported targets (e.g., kinase vs. protease inhibition) .

Advanced: What computational methods are used to predict structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT): Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity of the oxadiazole and azo groups .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess permeability .
  • QSAR Models: Train regression models using descriptors like LogP, polar surface area, and topological polar surface area (TPSA) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-Dependent Stability: Test solubility and decomposition in buffers (pH 1–10) to identify optimal storage conditions .
  • Light Exposure Tests: Compare NMR spectra before/after UV irradiation to detect photodegradation .

Advanced: How can structural analogs be designed to enhance target selectivity?

Answer:

  • Bioisosteric Replacement: Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to modulate electronic properties .
  • Side Chain Modifications: Introduce fluorinated or chiral groups to improve binding pocket interactions (see table below) .
Analog Modification Biological Impact
Oxadiazole → ThiadiazoleIncreased electron densityEnhanced kinase inhibition
Methoxy → TrifluoromethoxyHigher lipophilicityImproved blood-brain barrier penetration
Azo → Ethylene linkerReduced redox activityLower cytotoxicity

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide

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